molecular formula C16H24N4O B2358922 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea CAS No. 1396800-88-6

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea

Cat. No.: B2358922
CAS No.: 1396800-88-6
M. Wt: 288.395
InChI Key: YPUAPOVYVRWJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
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Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

Key Structural Features:

  • Indole Moiety : Associated with various biological activities.
  • Dimethylamino Group : Enhances solubility and biological interaction.
  • Urea Linkage : Plays a critical role in receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The indole structure allows it to bind effectively to serotonin receptors, which are implicated in mood regulation and other physiological processes.

Antiviral Activity

Research has indicated that compounds with indole structures exhibit antiviral properties. For instance, studies suggest that derivatives of indole can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways .

Neuroprotective Effects

Given the presence of the dimethylamino group, the compound may also exhibit neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

StudyFindings
Antiviral Study Demonstrated effective inhibition of viral replication in vitro using indole derivatives.
Cancer Cell Line Study Showed significant reduction in cell viability in breast cancer cell lines treated with indole-based compounds .
Neuroprotection Research Found that similar compounds improved cognitive function in animal models of Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions typically starting from readily available indole derivatives. Variations of this compound have been synthesized to explore the structure-activity relationship (SAR), leading to the development of more potent analogs.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAPOVYVRWJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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